molecular formula C18H28Cl2N10O3 B1678217 Netropsin CAS No. 1438-30-8

Netropsin

Cat. No.: B1678217
CAS No.: 1438-30-8
M. Wt: 503.4 g/mol
InChI Key: SDRHUASONSRLFR-UHFFFAOYSA-N
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Description

Netropsin, also known as congocidine or sinanomycin, is a polyamide antibiotic with notable antiviral properties. It was first isolated from the actinobacterium Streptomyces netropsis by Finlay et al. This compound belongs to the class of pyrrole-amidine antibiotics and is known for its ability to bind to the minor groove of AT-rich sequences of double-stranded deoxyribonucleic acid (DNA) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Netropsin can be synthesized through a series of chemical reactions involving the formation of pyrrole rings and amidine groups. The synthetic route typically involves the following steps:

  • Formation of the pyrrole ring through cyclization reactions.
  • Introduction of the amidine group via nucleophilic substitution reactions.
  • Coupling of the pyrrole and amidine units to form the final polyamide structure.

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces netropsis. The bacterium is cultured in a nutrient-rich medium, and this compound is extracted from the fermentation broth using solvent extraction techniques. The compound is then purified through crystallization and chromatography methods to obtain high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Netropsin primarily undergoes binding interactions with DNA rather than traditional chemical reactions like oxidation or reduction. Its interactions with DNA involve hydrogen bonding and van der Waals forces.

Common Reagents and Conditions: this compound binds to the minor groove of AT-rich sequences in double-stranded DNA under physiological conditions. The binding is facilitated by the presence of hydrogen bond donors and acceptors in the DNA minor groove.

Major Products Formed: The primary product of this compound’s interaction with DNA is the formation of a stable this compound-DNA complex. This complex can alter the structural properties of DNA, such as increasing the twist per base pair and introducing negative supercoils in relaxed or negatively supercoiled DNA .

Scientific Research Applications

Anticancer Applications

Netropsin has shown significant potential as an anticancer agent due to its ability to interact with specific DNA sequences, particularly those rich in adenine and thymine.

  • Mechanism of Action : this compound binds to the minor groove of DNA, stabilizing certain conformations that can inhibit transcription factors involved in cancer progression. Studies have demonstrated that this compound can interfere with the binding of high mobility group A1 (HMGA1) to the nitric oxide synthase 2 (NOS2) promoter, which is crucial in inflammatory responses associated with cancer .
  • Case Study : Research conducted on murine models showed that this compound significantly improved survival rates during endotoxemia by attenuating NOS2 induction. Mice treated with this compound exhibited a survival rate of 36% compared to 0% in control groups, highlighting its therapeutic potential in inflammatory-related cancers .

Antimicrobial Properties

This compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

  • Binding Characteristics : The crystal structure of this compound reveals its binding affinity for DNA, which is critical for its antimicrobial action. It forms stable complexes with DNA, disrupting bacterial replication and transcription processes .
  • Research Findings : Studies indicate that this compound can effectively target mixed-sequence DNA in bacterial genomes, providing a basis for designing new antimicrobial agents that exploit this binding specificity .

Gene Regulation

This compound's role as a gene regulator has garnered attention due to its ability to modulate gene expression.

  • Transcriptional Inhibition : By binding to AT-rich regions of DNA, this compound can inhibit the transcription of genes involved in various cellular processes. This property is being explored for therapeutic interventions in diseases characterized by aberrant gene expression .
  • Experimental Insights : Research utilizing dual beam optical tweezers has shown that this compound binds with high affinity to DNA at the single-molecule level, suggesting potential applications in gene therapy and molecular biology .

Radioprotective Effects

Recent studies have explored the radioprotective properties of this compound.

  • Mechanism : As a minor groove binder, this compound may protect DNA from radiation-induced damage by stabilizing its structure and preventing strand breaks .
  • Experimental Data : In vitro studies have indicated that this compound can enhance the survival of cells exposed to radiation, suggesting its utility in protecting normal tissues during radiotherapy .

Data Summary Table

Application AreaMechanism of ActionKey Findings
AnticancerInhibits transcription factor bindingImproved survival rates in murine endotoxemia models
AntimicrobialBinds to bacterial DNAEffective against mixed-sequence DNA; potential for new antibiotic development
Gene RegulationModulates expression of AT-rich genesHigh-affinity binding observed at single-molecule level
RadioprotectionStabilizes DNA structure against radiation damageEnhanced cell survival post-radiation exposure

Comparison with Similar Compounds

Netropsin is unique among minor groove-binding agents due to its specific binding affinity for AT-rich sequences in DNA. Similar compounds include:

This compound’s unique binding properties and structural features make it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

Netropsin is a minor groove binder (MGB) that exhibits significant biological activity, particularly in the realms of cancer treatment and antimicrobial applications. This article delves into the mechanisms of action, therapeutic potential, and relevant research findings surrounding this compound.

This compound binds selectively to AT-rich regions of DNA, primarily within the minor groove. This binding interferes with transcription factor interactions, thereby modulating gene expression. The compound has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS or NOS2), which plays a crucial role in inflammatory responses during sepsis and endotoxemia.

Key Findings:

  • Binding Affinity : this compound demonstrates a strong affinity for DNA, particularly AT-rich sequences, which is critical for its biological activity. Studies indicate that it disrupts the binding of the high mobility group A1 (HMGA1) protein to DNA, leading to decreased NOS2 promoter activity in macrophages .
  • Survival Rates : In murine models of endotoxemia, this compound significantly improved survival rates compared to controls, highlighting its potential as a therapeutic agent in inflammatory conditions .

Anticancer Properties

This compound's ability to bind DNA also extends to anticancer applications. By targeting rapidly dividing cancer cells, it interferes with essential cellular processes such as replication and transcription.

Research Insights:

  • Cellular Effects : this compound has been shown to affect positive supercoiling of DNA and increase the average twist per base without altering the contour length of the DNA .
  • Combination Therapies : Research suggests that this compound can enhance the efficacy of other drugs, such as polymyxin B, against multidrug-resistant bacteria. This combination therapy has shown improved survival rates in infected models compared to monotherapies .

Study 1: Endotoxemia in Mice

A study investigated the effects of this compound on mice subjected to lipopolysaccharide (LPS)-induced endotoxemia. Mice treated with this compound exhibited a survival rate of 36% at 70–90 hours post-injection compared to 0% in untreated controls. This effect was attributed to this compound's ability to inhibit NOS2 induction via HMGA1 interference .

Study 2: Antimicrobial Synergy

A combination therapy involving polymyxin B and this compound was tested against various Gram-negative bacteria, including Acinetobacter baumannii and Escherichia coli. The fractional inhibitory concentration index (FICI) values indicated strong synergism between the two drugs, with FICI values below 0.5 suggesting effective combinatory action against resistant strains .

Data Table: Summary of Key Research Findings

Study FocusFindingsReference
EndotoxemiaThis compound improved survival from endotoxemia in mice; significant reduction in NOS2 activity
Anticancer ActivityInhibits replication and transcription in cancer cells; enhances effects of other drugs
Antimicrobial SynergyStrong synergism with polymyxin B; effective against resistant strains

Q & A

Basic Research Questions

Q. How does netropsin selectively bind to AT-rich regions in DNA, and what experimental methods validate this specificity?

this compound binds to the minor groove of DNA through hydrogen bonding and van der Waals interactions, preferentially targeting sequences with ≥4 consecutive AT base pairs. Key methods to validate this include:

  • DNA footprinting : Identifies protected regions using DNase I cleavage patterns .
  • Isothermal titration calorimetry (ITC) : Quantifies binding constants (e.g., Kd values ranging from 10⁶ to 10⁸ M⁻¹ depending on sequence context) .
  • X-ray crystallography : Resolves structural details, such as hydrogen bonding between this compound’s pyrrole groups and adenine N3 positions .

Q. What standardized protocols are recommended for measuring this compound-DNA binding constants?

Quantitative footprinting under controlled conditions (e.g., varying drug concentrations, buffer pH 7.4, 100 mM NaCl) is widely used. Key steps include:

  • Gel electrophoresis : Separates cleaved DNA fragments after DNase I treatment.
  • Densitometric analysis : Quantifies band intensities to calculate occupancy ratios .
  • Data fitting : Uses cooperative binding models to account for adjacent site interactions (e.g., Hill coefficients >1 indicate cooperativity) .

Advanced Research Questions

Q. How do flanking sequences influence this compound-DNA binding affinities, and how can conflicting data be resolved?

Flanking GC pairs or methylated cytosine residues can reduce binding affinity by altering minor groove width. For example:

  • Sequence TAAA with flanking GC bases shows 30% lower Kd than the same core sequence flanked by AT bases .
  • Methodological reconciliation : Use high-resolution techniques like NMR or single-molecule FRET to resolve discrepancies caused by bulk averaging in footprinting studies .

Q. What structural changes occur in DNA upon this compound binding, and how are these changes experimentally detected?

this compound straightens A-tract curvature and widens the minor groove by ~2–3 Å. Methods to detect changes include:

  • Electrophoretic mobility assays : Curved DNA migrates anomalously in gels; this compound restores normal mobility by eliminating bending .
  • Circular dichroism (CD) spectroscopy : Detects shifts in DNA helical twist (e.g., reduced positive CD signal at 275 nm) .

Q. How does this compound interact with UV-damaged DNA, and what implications does this have for its role in DNA repair studies?

this compound binds UV-irradiated DNA with 50% lower affinity due to thymine dimer formation, which distorts the minor groove. This interaction is studied via:

  • UV-melting experiments : Measures Tm reduction in damaged DNA-netropsin complexes .
  • Competitive binding assays : Uses ethidium bromide displacement to quantify binding inhibition .

Methodological and Data Analysis Questions

Q. What statistical approaches are appropriate for analyzing variability in this compound footprinting data?

Variance in cleavage enhancement data (e.g., 70–71% unexplained by structural/mass-action models) can be addressed by:

  • Error propagation analysis : Quantifies experimental noise in F-values (log cleavage ratios) .
  • Multivariate regression : Isolates contributions from flanking sequences vs. drug concentration effects .

Q. How can researchers optimize electrophoretic conditions to study this compound-induced DNA straightening?

Use polyacrylamide gels (8–12%) at 4°C with Tris-borate-EDTA buffer. Key parameters:

  • Voltage gradient : 6–8 V/cm to minimize Joule heating.
  • This compound concentration : 0.1–1 µM to achieve partial vs. full A-tract straightening .

Properties

CAS No.

1438-30-8

Molecular Formula

C18H28Cl2N10O3

Molecular Weight

503.4 g/mol

IUPAC Name

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride

InChI

InChI=1S/C18H26N10O3.2ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H

InChI Key

SDRHUASONSRLFR-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

63770-20-7 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antibiotic 1142;  Antibiotic T-1384;  Antibiotic T1384;  Antibiotic T 1384;  Sinanomycin;  Congocidin;  Congocidine;  F 6;  F6;  F-9;  IA-887;  IA887;  IA 887;  K-117;  K117;  K 117;  Netropsin

Origin of Product

United States

Retrosynthesis Analysis

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